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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B8021901 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the appropriate dose adjustment of lesinurad in subjects with

moderate renal impairment.

Frequently Asked Questions (FAQs)
Q1: How does moderate renal impairment affect the pharmacokinetics of lesinurad?

A1: Moderate renal impairment (estimated creatinine clearance [eCLcr] 30 to 59 mL/min) leads

to an increased systemic exposure to lesinurad. Studies have shown that the area under the

plasma concentration-time curve (AUC) of lesinurad is increased by 50-73% in this population

compared to individuals with normal renal function[1][2][3]. However, the maximum plasma

concentration (Cmax) is generally unaffected[3][4]. The renal clearance of lesinurad is

significantly reduced in patients with moderate renal impairment[4].

Q2: What is the recommended dose of lesinurad for patients with moderate renal impairment?

A2: No dose adjustment is necessary for lesinurad in patients with mild or moderate renal

impairment (eCLcr of 45 mL/min or greater)[1][5]. The standard dose is 200 mg orally once

daily, taken in the morning with a xanthine oxidase inhibitor (XOI) like allopurinol or

febuxostat[6]. However, it is crucial to note that lesinurad should not be initiated in patients

with an eCLcr less than 45 mL/min[1][7].
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Q3: How is the efficacy of lesinurad affected by moderate renal impairment?

A3: The serum uric acid (sUA)-lowering effect of lesinurad is attenuated in patients with

moderate renal impairment compared to those with normal renal function or mild renal

impairment[3][4]. Despite the reduced efficacy, clinical trials have demonstrated that lesinurad
200 mg in combination with an XOI can still provide a clinically meaningful reduction in sUA

levels in this patient population[5][8].

Q4: What are the key safety considerations when using lesinurad in subjects with moderate

renal impairment?

A4: Patients with moderate renal impairment have a higher occurrence of renal-related adverse

reactions compared to those with normal or mildly impaired renal function[1]. The most

common renal adverse events include increases in serum creatinine[9]. It is essential to

monitor renal function before initiating and periodically during therapy, with more frequent

monitoring recommended for patients with an eCLcr below 60 mL/min[1][6]. Lesinurad should

be discontinued if the eCLcr persistently falls below 45 mL/min[1][7]. It is also critical that

lesinurad is always co-administered with an XOI, as monotherapy increases the risk of acute

renal failure[6][10]. Patients should be advised to stay well-hydrated (e.g., 2 liters of liquid per

day)[5][6].
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Issue Encountered Possible Cause Recommended Action

Elevated Serum Creatinine

Levels

Drug-related adverse event,

underlying renal disease

progression, dehydration.

- Interrupt lesinurad treatment

if serum creatinine is elevated

to greater than 2 times the pre-

treatment value.[1] - Promptly

measure serum creatinine in

patients reporting symptoms of

acute uric acid nephropathy

(flank pain, nausea, vomiting).

[6] - Ensure the patient is well-

hydrated. - Do not restart

lesinurad without another

explanation for the serum

creatinine abnormalities.[1]

Inadequate Serum Uric Acid

(sUA) Response

Attenuated efficacy in

moderate renal impairment,

non-adherence to treatment,

insufficient XOI dose.

- Confirm patient adherence to

both lesinurad and the

xanthine oxidase inhibitor. -

Ensure the XOI is being

administered at an appropriate

dose (e.g., allopurinol at least

300 mg/day, or 200 mg/day for

moderate renal impairment).[5]

[8] - Re-evaluate the patient's

overall treatment regimen.

Persistent eCLcr < 45 mL/min

Worsening of underlying renal

condition, drug-induced

nephrotoxicity.

- Discontinue lesinurad

therapy.[1][7] - Investigate the

cause of renal function decline.

Data Presentation
Table 1: Pharmacokinetic Parameters of Lesinurad in Subjects with Varying Degrees of Renal

Function
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Renal
Function
Category

eCLcr
(mL/min)

Lesinurad
Dose (mg)

Change in
AUC vs.
Normal

Change in
Cmax vs.
Normal

Normal >90 200 / 400 - -

Mild Impairment 60-89 200 +34%[3][4] Unaffected[3][4]

Moderate

Impairment
30-59 200

+65% to +73%[2]

[4]

Unaffected to

+20%[2][4]

Moderate

Impairment
30-59 400

+50% to +54%[2]

[4]

Unaffected to

+3%[2][4]

Severe

Impairment
<30 400

+102% to +113%

[2][4]

Unaffected to

+13%[2][4]

Table 2: Renal-Related Adverse Events in Lesinurad Clinical Trials (in combination with a

Xanthine Oxidase Inhibitor)

Adverse Event
Lesinurad 200 mg
+ XOI

Lesinurad 400 mg
+ XOI

Placebo + XOI

Serum Creatinine

Elevation (≥1.5x

baseline)

5.9%[8] 15.0%[8] 3.4%[8]

Renal-Related

Adverse Events

(Overall)

5.9%[8] 15.0%[8] 4.9%[8]

Serious Renal-

Related Adverse

Reactions

0%[9] 0.7%[9] 0.2%[9]

Experimental Protocols
Methodology for a Phase I, Open-Label, Single-Dose Study to Assess Lesinurad
Pharmacokinetics and Pharmacodynamics in Renal Impairment:
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Subject Recruitment: Enroll healthy adult volunteers with normal renal function (eCrCl >90

mL/min) and subjects with mild (eCrCl 60–89 mL/min), moderate (eCrCl 30–59 mL/min), and

severe (eCrCl <30 mL/min) renal impairment.[3][4]

Dosing: Administer a single oral dose of lesinurad (e.g., 200 mg or 400 mg).[3][4]

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-

dose, and at various intervals post-dose) to measure plasma lesinurad concentrations.[4]

Pharmacodynamic Sampling: Collect blood and urine samples at baseline and at specified

intervals post-dose to measure serum and urine uric acid concentrations.[4]

Safety Monitoring: Monitor subjects for adverse events and assess laboratory data

throughout the study.[4]

Data Analysis: Analyze plasma lesinurad concentrations to determine pharmacokinetic

parameters (AUC, Cmax, renal clearance). Analyze serum and urine uric acid concentrations

to evaluate the pharmacodynamic effects of lesinurad.[4]
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Patient with Hyperuricemia and Gout

Assess Renal Function (eCLcr)

eCLcr < 45 mL/min?

Initiate Lesinurad 200 mg QD
+ Xanthine Oxidase Inhibitor

No

Lesinurad Not Recommended

Yes

Monitor Renal Function Periodically
(More frequently if eCLcr < 60 mL/min)

Monitor Serum Uric Acid (sUA)

Persistent eCLcr < 45 mL/min or
SCr > 2x Baseline?

Discontinue Lesinurad

Yes

Continue Therapy and Monitoring

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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